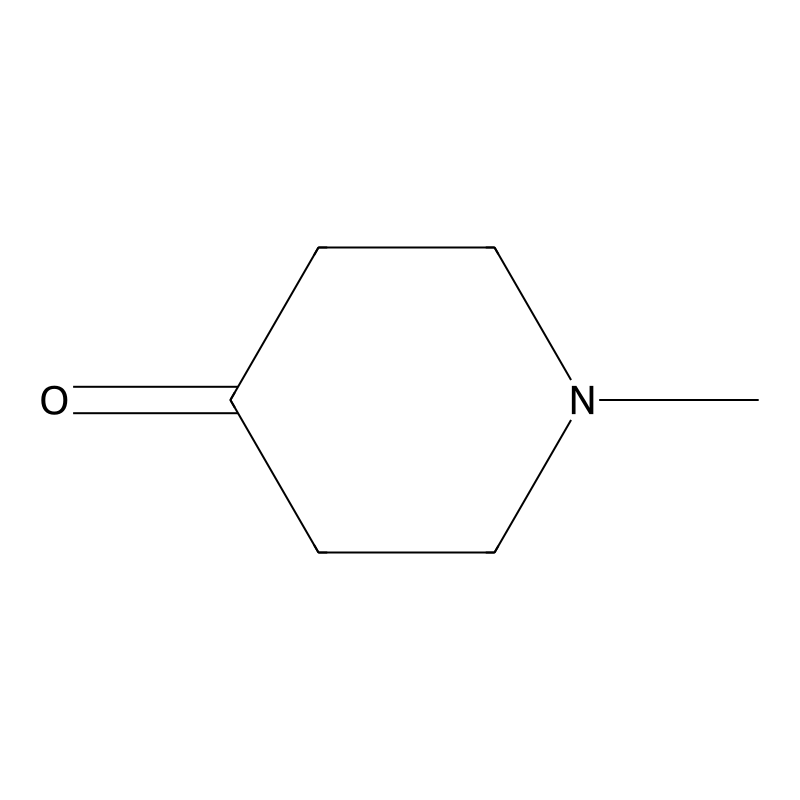

1-Methyl-4-piperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Scientific Field: Drug Discovery

Application Summary: 1-Methyl-4-piperidone is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs.

Methods of Application: Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products. The specific methods of application or experimental procedures would depend on the specific drug being synthesized.

Results or Outcomes: The results or outcomes obtained would also depend on the specific drug being synthesized.

Scientific Field: Artificial Fibre Industry

Application Summary: 1-Methyl-4-piperidone is widely used in the artificial fibre industry It is polymerizable and used as a precursor to nylon

Methods of Application: 1-Methyl-4-piperidone is used as a solvent and as an intermediate for organic synthesis It is also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints

Results or Outcomes: The use of 1-Methyl-4-piperidone in these applications contributes to the production of artificial fibres, inks, and paints

Scientific Field: Organic Synthesis

Application Summary: 1-Methyl-4-piperidone is used as an intermediate for organic synthesis.

Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound being synthesized.

Results or Outcomes: The results or outcomes obtained would depend on the specific compound being synthesized.

Scientific Field: Solvent Production

Application Summary: 1-Methyl-4-piperidone has excellent applications as solvents It is used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints

Methods of Application: 1-Methyl-4-piperidone is used as a solvent in various industrial processes. .

Results or Outcomes: The use of 1-Methyl-4-piperidone as a solvent contributes to the production of various industrial products, including inks and paints

Scientific Field: Spiropiperidine Rings Synthesis

Application Summary: 1-Methyl-4-piperidone can be used as a reactant to prepare spiropiperidine rings.

Scientific Field: Synthesis of (3 E ,5 E )-1-Methyl-3,5-bis (phenylmethylene)-4-piperidinone

Application Summary: 1-Methyl-4-piperidone can be used to prepare (3 E ,5 E )-1-Methyl-3,5-bis (phenylmethylene)-4-piperidinone.

Methods of Application: The specific methods of application or experimental procedures would involve reacting 1-Methyl-4-piperidone with benzaldehyde via Michael addition, followed by intramolecular O -cyclization/elimination sequential reactions.

1-Methyl-4-piperidone, also known as N-Methyl-4-piperidone, is an organic compound with the molecular formula and a molecular weight of approximately 113.16 g/mol. It is classified as a piperidinone, which features a six-membered saturated ring containing nitrogen. This compound appears as a colorless to pale yellow liquid and is notable for its distinctive odor. The compound's structure includes a carbonyl group (C=O) at the 4-position of the piperidine ring, contributing to its reactivity and utility in various chemical processes .

Currently available scientific literature lacks specific details regarding the mechanism of action of 1-Methyl-4-piperidone in biological systems. Due to its use as a synthetic intermediate, its biological activity is likely not the primary focus of research.

1-Methyl-4-piperidone is classified as a hazardous material []. Here are some key safety concerns:

- Flammability: It has a flash point of 58 °C, indicating flammability and risk of fire [].

- Skin and eye irritation: Contact with the skin or eyes can cause irritation [].

- Acute toxicity: Data on specific toxicity is limited, but proper handling procedures are recommended to avoid inhalation, ingestion, or skin contact [].

Safe handling practices:

- Asinger Reaction: This reaction involves the formation of pyridine derivatives by reacting with malononitrile and electrophiles. The Asinger reaction highlights the compound's utility in synthesizing complex nitrogen-containing heterocycles .

- Michael Addition: The compound can act as a nucleophile in Michael addition reactions, allowing it to form new carbon-carbon bonds when reacting with α,β-unsaturated carbonyl compounds .

- Decarboxylation: Under acidic conditions, 1-methyl-4-piperidone can undergo decarboxylation, leading to the formation of various derivatives that are useful in synthetic organic chemistry .

Research indicates that 1-methyl-4-piperidone exhibits biological activity that may be relevant for pharmaceutical applications. It has been studied for its potential use in the synthesis of various bioactive compounds. Some studies suggest it may have antibacterial properties, although further research is necessary to fully elucidate its biological effects and mechanisms of action .

Several methods exist for synthesizing 1-methyl-4-piperidone:

- Methylamine and Benzene Method: This method involves refluxing methylamine with benzene and formaldehyde in the presence of a catalyst like p-toluenesulfonic acid. Afterward, hydrochloric acid is added to form the hydrochloride salt, which can be purified through recrystallization .

- Diethyl 1,3-Acetonedicarboxylate Method: In this process, diethyl 1,3-acetonedicarboxylate is reacted with benzene and methylamine under reflux conditions. The product is then extracted and purified using chromatography techniques .

- Alternative Synthetic Routes: Various other synthetic routes have been documented, emphasizing the compound's versatility in organic synthesis .

1-Methyl-4-piperidone has diverse applications across different fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Polymer Industry: The compound is utilized as a precursor in the production of nylon and other synthetic fibers due to its polymerizable nature .

- Research: It is employed in laboratories for synthesizing complex organic compounds and studying reaction mechanisms involving nitrogen-containing heterocycles .

Interaction studies involving 1-methyl-4-piperidone focus on its reactivity with other compounds and its role in various chemical transformations. Its ability to participate in nucleophilic addition reactions makes it a valuable reagent in synthetic organic chemistry. Additionally, studies on its interactions with biological systems are ongoing to assess its potential therapeutic applications .

Several compounds share structural similarities with 1-methyl-4-piperidone. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Piperidone | Lacks methyl group at position 1; used in similar reactions. | |

| N-Methylpyrrolidinone | Contains a five-membered ring; different reactivity patterns. | |

| 3-Methyl-4-piperidone | Methyl group at position 3 alters its reactivity compared to 1-methyl variant. |

The unique placement of the methyl group at position 1 distinguishes 1-methyl-4-piperidone from its analogs, affecting both its chemical reactivity and biological activity.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable